1-chloro-1,2-benziodoxol-3(1H)-one chemical properties
1-chloro-1,2-benziodoxol-3(1H)-one chemical properties
An In-Depth Technical Guide to 1-Chloro-1,2-benziodoxol-3(1H)-one: Properties, Synthesis, and Applications in Modern Chemistry
Abstract
1-Chloro-1,2-benziodoxol-3(1H)-one, a cyclic hypervalent iodine(III) reagent, has emerged as a formidable tool in contemporary organic synthesis. Initially discovered in the mid-20th century, its synthetic utility has been revitalized, establishing it as a highly efficient, stable, and recyclable reagent for electrophilic chlorination.[1][2] Unlike many traditional chlorinating agents that suffer from instability, toxicity, or poor selectivity, this compound offers a mild and robust alternative, amenable to a wide array of substrates including sensitive heterocycles and complex pharmaceuticals.[1][3] This guide provides a comprehensive overview of its chemical properties, details its synthesis and recyclability, and explores its primary applications, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Structural Properties
1-Chloro-1,2-benziodoxol-3(1H)-one is a white to off-white powder.[4] Its defining feature is the hypervalent iodine atom integrated into a five-membered ring structure, which confers exceptional stability compared to acyclic analogues like iodobenzene dichloride.[1] This unique cyclic framework is crucial to its reactivity and stability, preventing the decomposition pathways that plague many other hypervalent iodine compounds.[1] The reagent is air- and moisture-stable, and differential scanning calorimetry (DSC) has shown no thermal events below 150 °C, highlighting its thermal robustness.[1]
Table 1: Core Properties of 1-Chloro-1,2-benziodoxol-3(1H)-one
| Property | Value | Source(s) |
| CAS Number | 59457-26-0 | [4][5][6][7][8] |
| Molecular Formula | C₇H₄ClIO₂ | [5][7][8] |
| Molecular Weight | 282.46 g/mol | [4][5][6][7][8] |
| Appearance | Powder | [4][8] |
| IUPAC Name | 1-chloro-1λ³,2-benziodoxol-3-one | [5] |
| SMILES String | ClI1OC(C2=CC=CC=C21)=O | [4][8] |
| InChI Key | XSZMFYQLHGJKKD-UHFFFAOYSA-N | [4][8] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [4][7][8] |
Synthesis and Recyclability: A Sustainable Approach
A significant advantage of 1-chloro-1,2-benziodoxol-3(1H)-one is its straightforward preparation from readily available starting materials and, crucially, the recyclability of its byproduct.[1][9]
Synthesis Protocol
The reagent can be prepared on a large scale in high yield from 2-iodobenzoic acid. A safe and efficient method involves the oxidation and chlorination of 2-iodobenzoic acid using an inexpensive chlorinating agent like sodium chlorite in dilute hydrochloric acid.[9]
Experimental Protocol: Preparation from 2-Iodobenzoic Acid [9]
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Charging the Flask: To a flask equipped with a magnetic stirrer, add 2-iodobenzoic acid.
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Adding Reagents: Add dilute hydrochloric acid to the flask.
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Oxidation/Chlorination: Slowly add a solution of sodium chlorite to the stirred suspension at room temperature. The reaction is typically exothermic and should be controlled.
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Reaction Monitoring: Stir the mixture at room temperature until the reaction is complete (e.g., as monitored by TLC).
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Isolation: The product, being a solid, will precipitate out of the aqueous solution.
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Purification: Collect the solid by filtration, wash with water to remove salts, and dry under vacuum to afford 1-chloro-1,2-benziodoxol-3(1H)-one in high purity and yield (e.g., 94%).[9]
The Recyclability Workflow
In its applications, such as electrophilic chlorination, the hypervalent iodine(III) center is reduced back to an iodine(I) species, releasing 2-iodobenzoic acid as the primary byproduct.[1] This byproduct can be easily recovered after the reaction workup, typically through extraction or column chromatography, and then reused to synthesize fresh reagent. This creates a sustainable and atom-economical synthetic cycle.
Caption: Synthesis and Recycling Workflow of the Reagent.
Core Application: Electrophilic Chlorination
The primary utility of 1-chloro-1,2-benziodoxol-3(1H)-one is as a superior electrophilic chlorinating agent. It overcomes the limitations of many common reagents.[1] For instance, N-chlorosuccinimide (NCS) often exhibits low reactivity, while gaseous chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) can provide poor regioselectivity and pose significant handling hazards.[1] This reagent provides a balance of high reactivity and excellent stability.[1][3]
Mechanistic Rationale
The I-Cl bond is polarized, making the chlorine atom electrophilic. The reaction proceeds via a classic electrophilic aromatic substitution pathway. The iodine center acts as an excellent leaving group, facilitated by the stability of the resulting 2-iodobenzoate moiety.
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- 4. 1-Chloro-1,2-benziodoxol-3(1H)-one 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]
- 5. 1-chloro-1,2-benziodoxol-3(1H)-one | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 1-Chloro-1,2-benziodoxol-3(1H)-one 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]
- 9. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]
